2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide
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Overview
Description
2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines benzyl, dimethoxybenzyl, and chlorophenyl groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the acylation of the imidazolidinone with 2-chlorophenylacetic acid under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-benzyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide
- 2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide
Uniqueness
2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .
Properties
Molecular Formula |
C27H26ClN3O4S |
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Molecular Weight |
524.0 g/mol |
IUPAC Name |
2-[1-benzyl-3-[(3,4-dimethoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C27H26ClN3O4S/c1-34-23-13-12-19(14-24(23)35-2)17-30-22(15-25(32)29-21-11-7-6-10-20(21)28)26(33)31(27(30)36)16-18-8-4-3-5-9-18/h3-14,22H,15-17H2,1-2H3,(H,29,32) |
InChI Key |
RJZDMZSGNYEXCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(C(=O)N(C2=S)CC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4Cl)OC |
Origin of Product |
United States |
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